Dimethyl(piperidin-2-yl)phosphine oxide

CAS No.: 2287273-49-6

Cat. No.: VC8346532

Molecular Formula: C7H16NOP

Molecular Weight: 161.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287273-49-6 |

|---|---|

| Molecular Formula | C7H16NOP |

| Molecular Weight | 161.18 |

| IUPAC Name | 2-dimethylphosphorylpiperidine |

| Standard InChI | InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | SGQGPVKQRKTOLP-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1CCCCN1 |

| Canonical SMILES | CP(=O)(C)C1CCCCN1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

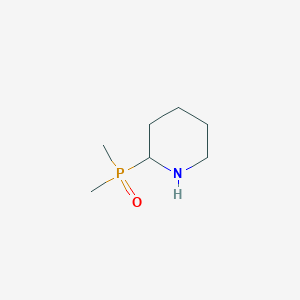

The compound consists of a six-membered piperidine ring with a phosphorus atom at the 2-position, bonded to two methyl groups and an oxygen atom (Figure 1). The hydrochloride salt (C₇H₁₇ClNOP, CAS 2411305-53-6) is commonly isolated to enhance stability . Its IUPAC name, 2-dimethylphosphorylpiperidine, reflects this arrangement, while the InChI key (SGQGPVKQRKTOLP-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Phospha-Mannich Condensation

A scalable route involves reacting HP(O)Me₂ (dimethylphosphine oxide) with cyclic imines or monoprotected diamines under acidic conditions. This Kabachnik-Fields-type reaction yields azetidine, pyrrolidine, and piperidine derivatives in 44–60% isolated yields. For instance, piperazin-1-ylmethyl derivatives are obtained via condensation with paraformaldehyde and subsequent hydrogenolysis .

Palladium-Catalyzed Cross-Coupling

Vinyl triflate intermediates, generated from ketones, undergo palladium-catalyzed coupling with HP(O)Me₂ to form unsaturated phosphine oxides. Hydrogenation of these intermediates produces saturated analogs, such as 2,2-dimethylpyrrolidin-3-yl derivatives, in 58–84% yields .

Table 2: Representative Synthetic Routes

| Starting Material | Key Step | Yield (%) | Scale (g) |

|---|---|---|---|

| Piperidine + HP(O)Me₂ | Phospha-Mannich condensation | 93 | 50+ |

| 4-Oxoproline derivative | Triflation/coupling | 80 | 25 |

| 2-Chloroacetaldehyde | Epoxide ring opening | 85 | 70 |

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The phosphine oxide group enhances aqueous solubility but reduces membrane permeability due to high polarity (LogD = 0.78) . Structural modifications, such as gem-dimethyl substitution on the piperidine ring, improve lipophilicity (LogD = 1.33) and oral bioavailability .

Metabolic Stability

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a key scaffold in selective CDK7 inhibitors (e.g., SY-5609). Its phosphine oxide moiety forms hydrogen bonds with kinase hinge regions, enhancing target affinity while minimizing off-target effects .

Table 3: Biological Activity Data

| Derivative | CDK7 IC₅₀ (nM) | Selectivity (vs CDK2/9) | Oral Bioavailability (%) |

|---|---|---|---|

| Phosphine oxide analog | 1.2 | >100-fold | 39 |

| gem-Dimethyl variant | 0.8 | >500-fold | 62 |

Molecular Shape Analysis

Piperidine derivatives with C-substituents exhibit superior drug-like properties compared to unsubstituted analogs:

-

Fsp³: 0.71 vs 0.45 (higher saturation)

-

Plane of Best Fit (PBF): 0.85 vs 0.92 (reduced flatness)

-

Principal Moment of Inertia (PMI): Clustered in 3D space, indicating consistent molecular geometry .

Comparative Analysis with Structural Analogs

Morpholine and Azetidine Derivatives

Morpholine analogs show reduced metabolic stability due to the oxygen atom’s susceptibility to oxidation. Azetidine-containing phosphine oxides, while synthetically accessible, suffer from ring strain-induced reactivity .

Pyridine-Based Phosphine Oxides

Pyridinyl variants (e.g., dimethyl(2-pyridyl)phosphine oxide) exhibit stronger hydrogen bonding but poorer solubility profiles. The piperidine ring’s saturation provides conformational flexibility absent in aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume